l-Stepholidine

説明

l-Stepholidine is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms with data available.

作用機序

Target of Action

L-Stepholidine (L-SPD) is an active ingredient of the Chinese herb Stephania and is the first compound found to have a dual function as a dopamine receptor D1 agonist and D2 antagonist . It also acts as an antagonist on D3R .

Mode of Action

L-SPD interacts with its targets, the D1, D2, and D3 dopamine receptors, in a unique way. It acts as an agonist on D1R, meaning it activates this receptor, and as an antagonist on D2R and D3R, meaning it blocks these receptors . The integration of homology modeling, automated molecular docking, and molecular dynamics simulations has shown that hydrogen bonding of the hydroxyl group on the D ring of L-SPD with the side chain of N6.55, in combination with hydrophobic stacking between I3.40, F6.44, and W6.48, mediates the agonist effect of L-SPD on D1R . The absence of hydrophobic stacking between I3.40, F6.44, and W6.48 in D2R and D3R excludes receptor activation .

Biochemical Pathways

L-SPD affects the dopamine signaling pathway. It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) via presynaptic D1 receptors . This effect is dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Result of Action

L-SPD has been shown to improve the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice . It also rescues decreased phosphorylation and surface expression of GluA1 in hippocampal cultures and protects the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .

Action Environment

The action, efficacy, and stability of L-SPD can be influenced by various environmental factors. For instance, the presence of ADDLs, which play a prominent role in triggering the early cognitive deficits that constitute Alzheimer’s disease, can affect the action of L-SPD

生化学分析

Biochemical Properties

l-Stepholidine interacts with dopamine receptors, exhibiting D1 receptor agonistic activity while acting as a D2 receptor antagonist . This dual action is thought to enhance cortical dopamine transmission, which could potentially control psychosis and treat cognitive symptoms .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which can impact cell signaling pathways and gene expression . Its interaction with these receptors can also influence cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . As a D1 receptor agonist and D2 receptor antagonist, it can influence enzyme activity and bring about changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to demonstrate a dose-dependent striatal receptor occupancy at D1 and D2 receptors . It shows a rather rapid decline of D2 occupancy related to its quick elimination .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to be effective in reducing amphetamine- and phencyclidine-induced locomotion as well as conditioned avoidance response .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway due to its interaction with dopamine receptors . It can influence metabolic flux and metabolite levels through its agonistic and antagonistic actions on D1 and D2 receptors respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine receptors . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with dopamine receptors . These interactions could potentially direct it to specific compartments or organelles within the cell .

生物活性

l-Stepholidine (SPD) is a tetrahydroprotoberberine alkaloid derived from the Chinese herb Stephania intermedia. It has garnered attention in pharmacological research due to its unique dual action on dopamine receptors, functioning as a partial agonist at D1 receptors and a full antagonist at D2 receptors. This profile positions SPD as a potential therapeutic agent for various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

This compound's biological activity is primarily mediated through its interaction with dopamine receptors:

- Dopamine Receptor Interaction : SPD exhibits high affinity for D1 and D5 receptors, moderate affinity for D2 and D3 receptors, and low affinity for D4 receptors. It acts as a partial agonist at D1 receptors while fully antagonizing D2 receptors .

- Neurotransmission Modulation : SPD has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in pyramidal neurons, indicating its role in enhancing dopaminergic signaling .

Therapeutic Implications

The dual action of SPD provides several therapeutic implications:

- Schizophrenia Treatment : Clinical trials suggest that SPD can alleviate both positive and negative symptoms of schizophrenia. It enhances the efficacy of traditional antipsychotics and reduces the incidence of tardive dyskinesia .

- Parkinson's Disease Management : SPD has demonstrated efficacy in relieving motor symptoms associated with Parkinson's disease, particularly when co-administered with L-DOPA or bromocriptine. It may also slow neuronal degeneration in affected patients .

Case Studies and Experimental Data

Several studies have explored the effects of this compound in various experimental models:

Neuroprotective Effects

SPD exhibits neuroprotective properties through antioxidative mechanisms. It has been shown to protect neurons from oxidative stress and promote neuronal survival in models of neurodegeneration .

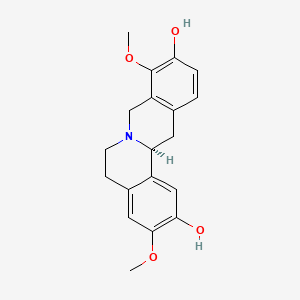

特性

IUPAC Name |

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-13-3 | |

| Record name | Stepholidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepholidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEPHOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。